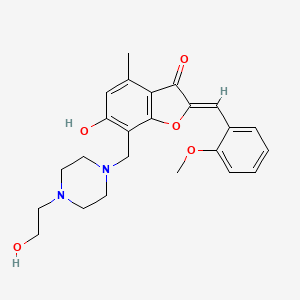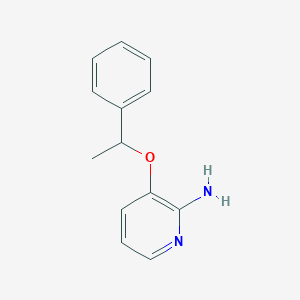
N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of the compound . For instance, paper discusses a series of N-(2-phenethyl)cinnamides, which are structurally related to oxalamides, and their antagonism at NMDA receptor subtypes. Paper describes a synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which shares the oxalamide moiety with the compound of interest. Lastly, paper details the synthesis, characterization, and crystal structure of N-(3-nitrophenyl)cinnamamide, which, while not an oxalamide, provides insight into the structural analysis of related aromatic amides.
Synthesis Analysis
The synthesis of related oxalamides is discussed in paper , where a novel one-pot synthetic approach is described. This approach involves the Meinwald rearrangement and a new rearrangement sequence to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. Although the exact synthesis of "N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide" is not detailed, the methodologies presented could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
While the molecular structure of the specific compound is not analyzed in the provided papers, paper offers a detailed crystal structure analysis of N-(3-nitrophenyl)cinnamamide. The compound was analyzed using single-crystal X-ray diffraction, and its crystal structure was determined. This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and could be applied to "N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide" to gain insights into its molecular conformation and potential interactions.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide." However, the synthesis and characterization of structurally related compounds, as discussed in papers and , suggest that these compounds could undergo similar chemical reactions due to the presence of reactive functional groups such as the amide bond in oxalamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. Nonetheless, the analysis of similar compounds, such as the NMDA receptor antagonism of N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide in paper , and the crystallographic data provided in paper , can offer indirect information. These properties include solubility, melting points, and molecular interactions, which are important for understanding the behavior of the compound under various conditions.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
A novel one-pot synthetic approach developed by Mamedov et al. (2016) for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the utility of oxalamides in organic synthesis. This method involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides and offers a high-yielding, operationally simple procedure for producing anthranilic acid derivatives and oxalamides (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Polymer Chemistry and Materials Science
In the field of materials science, Meng et al. (1996) explored azo polymers with potential for reversible optical storage, indicating the role of oxalamide derivatives in the development of novel materials with switchable properties (Meng, Natansohn, Barrett, & Rochon, 1996).
Pharmacological Applications
The study by Wu et al. (2003) on (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a compound with a structure suggesting potential resemblance to N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, highlights its application as an orally bioavailable KCNQ2 potassium channel opener, indicating the therapeutic potential of oxalamide derivatives in neurological conditions (Wu, Boissard, Greco, Gribkoff, Harden, He, L’Heureux, Kang, Kinney, Knox, Natale, Newton, Lehtinen-Oboma, Sinz, Sivarao, Starrett, Sun, Tertyshnikova, Thompson, Weaver, Wong, Zhang, & Dworetzky, 2003).
Drug Delivery Systems
Uzan et al. (2016) investigated aminoalcohol-based bis-(aminoalcohol)oxalamides as novel dermal and topical drug delivery vehicles, showing the versatility of oxalamide derivatives in formulating drug depot systems (Uzan, Barış, Çolak, Aydın, & Hoşgören, 2016).
Propriétés
IUPAC Name |
N'-(2-ethylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-18-9-6-7-12-20(18)25-23(28)22(27)24-13-8-14-26-15-16-29-21(17-26)19-10-4-3-5-11-19/h3-7,9-12,21H,2,8,13-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIIUNBTMHSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2535062.png)






![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2535074.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2535076.png)
![2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2535077.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2535078.png)
![benzo[d]thiazol-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2535080.png)